molecular formula C21H21FN4O2 B2460783 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 847397-99-3

3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2460783
CAS No.: 847397-99-3
M. Wt: 380.423
InChI Key: NFBKSTHYXFFMKE-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the 4-fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Attachment of the 4-phenylpiperazin-1-yl Group: The final step involves the nucleophilic substitution of the pyrimidine core with 4-phenylpiperazine under appropriate conditions, such as heating in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and cancer.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
  • 3-(4-methylbenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
  • 3-(4-bromobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 4-fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-17-8-6-16(7-9-17)15-26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBKSTHYXFFMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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